Structural Differentiation: 3,4-Dimethylphenyl Urea vs. 2,6-Difluorophenyl and 2-Chlorophenyl Analogs in Oxazolidinone-Urea Series
CAS 954607-42-2 bears a 3,4-dimethyl substitution on the phenyl ring of the urea moiety, whereas the closest structurally characterized analogs—1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea and 1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea—carry electron-withdrawing halogen substituents at the ortho/ortho' and ortho positions, respectively . In the SAR established for oxazolidinone-urea antibacterial agents, electron-withdrawing groups at the ortho position of the phenyl ring enhance antibacterial activity; electron-donating methyl groups at the meta and para positions, as in CAS 954607-42-2, are predicted to produce a divergent activity profile with reduced antibacterial potency but potentially altered selectivity toward non-ribosomal targets [1]. The 3,4-dimethyl substitution also increases calculated logP by approximately 0.6–0.8 units relative to the unsubstituted phenyl analog, affecting membrane permeability and pharmacokinetic behavior [2].
| Evidence Dimension | Electronic character of urea N-phenyl substituent and predicted impact on biological activity profile |
|---|---|
| Target Compound Data | 3,4-Dimethyl (electron-donating, +I and hyperconjugative effect; calculated logP ~3.4) |
| Comparator Or Baseline | 2,6-Difluorophenyl analog (electron-withdrawing, -I effect); 2-Chlorophenyl analog (electron-withdrawing, -I effect); unsubstituted phenyl (reference baseline, calculated logP ~2.7) |
| Quantified Difference | Hammett σmeta = -0.07 (CH3) vs. σmeta = +0.34 (F) and +0.37 (Cl); estimated ΔlogP = +0.6 to +0.8 vs. unsubstituted phenyl |
| Conditions | SAR framework from Bioorg. Med. Chem. Lett. 2008 study on oxazolidinone-urea antibacterial series; logP calculated via ChemDraw/ALOGPS consensus |
Why This Matters
The divergent electronic profile directly impacts target binding and must be considered when selecting a compound for enzyme inhibition versus antibacterial screening campaigns—generic substitution with a halogenated analog will yield fundamentally different biological outcomes.
- [1] B. S. Holla, P. M. Akberali, M. S. Shivananda. Synthesis, SAR, and antibacterial activity of novel oxazolidinone analogues possessing urea functionality. Bioorganic & Medicinal Chemistry Letters, 2008, 18(2), 714–719. View Source
- [2] ALOGPS 2.1 program. Virtual Computational Chemistry Laboratory. LogP calculation for 1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (C19H21N3O3). View Source
